4-Acetamidobenzoyl chloride

Amide coupling Reaction yield Electron-withdrawing substituent

Substituting 4-acetamidobenzoyl chloride with generic benzoyl chloride derivatives in HDAC inhibitor programs leads to inactive products and failed syntheses. This para-acetamido acyl chloride is the mandatory intermediate for Tacedinaline (Phase II HDAC inhibitor) and benzimidazole-based drug candidates. - Retained acetamido pharmacophore eliminates re-introduction steps; validated in patent-specified protocols (US08791267B2). - ≥95% purity, moisture-sensitive solid; ship as UN3261 Class 8 corrosive. - Hydrogen-bonding capacity (PSA 46.2 Ų) enables distinct supramolecular architectures unattainable with 4-nitro or 4-methyl analogs.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 16331-48-9
Cat. No. B093433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidobenzoyl chloride
CAS16331-48-9
Synonyms4-ACETAMIDOBENZOYL CHLORIDE
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H,11,12)
InChIKeyKRKXGCJUNKZXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidobenzoyl Chloride Procurement & Properties


4-Acetamidobenzoyl chloride is a para-substituted benzoyl chloride derivative bearing an acetamido group, with the molecular formula C9H8ClNO2 and molecular weight of 197.62 g/mol [1]. It is a moisture-sensitive solid , commercially available at ≥95% purity , and classified as a corrosive acyl chloride (UN3261, Hazard Class 8) [2]. It functions as an electrophilic acylating agent for nucleophilic substitution reactions with amines, alcohols, and thiols .

Handling Moisture-sensitive solid; corrosive (Class 8, UN3261)
Quality Research-grade, commercially available as a pre-qualified solid
Function Electrophilic acylating agent for amines, alcohols, and thiols

4-Acetamidobenzoyl Chloride: Why Substitution Fails


In procurement workflows involving benzoyl chloride derivatives, 4-acetamidobenzoyl chloride cannot be freely interchanged with unsubstituted benzoyl chloride or alternative para-substituted analogs such as 4-nitrobenzoyl chloride or 4-aminobenzoyl chloride. The acetamido substituent fundamentally alters three critical parameters: (1) electronic character of the aromatic ring, altering electrophilicity and reaction rates ; (2) hydrogen-bonding capacity, enabling distinct intermediate stabilization and product architectures [1]; and (3) synthetic route access to specific pharmaceutical intermediates, particularly where the acetamido moiety is retained in downstream products [2]. Substitution without experimental validation risks altered reaction yields, impurity profiles, and downstream processing outcomes.

Electronic mismatch
Acetamido (σp ~0.00) vs. nitro (σp +0.78) substituents alter electrophilicity and reaction rates significantly.
Hydrogen-bonding absence
Non-acetamido analogs lack the N–H donor and C=O acceptor capacity required for directed assembly or selective interactions.
Pharmacophore retention
Tacedinaline synthesis depends on the acetamido moiety; substitution yields inactive HDAC inhibitor analogs.

4-Acetamidobenzoyl Chloride: Comparative Evidence


Amide Bond Formation Yield vs. 4-Nitrobenzoyl Chloride

In amide bond formation with aromatic amines, 4-acetamidobenzoyl chloride demonstrates a substantially higher reaction yield compared to the more strongly electron-withdrawing 4-nitrobenzoyl chloride derivative. This yield advantage is attributed to the moderately electron-donating character of the acetamido group (Hammett σp = 0.00 for NHCOCH3) [1] compared to the strongly deactivating nitro group (σp = +0.78), which reduces electrophilicity at the carbonyl carbon and slows nucleophilic attack. Direct comparative data from patent-sourced synthetic protocols reveal that 4-acetamidobenzoyl chloride generates the target benzamide intermediate in 66% yield , whereas 4-nitrobenzoyl chloride under analogous amidation conditions produces yields of approximately 35% [2].

Amide yield
Reported
66% vs ~35%
Higher coupling efficiency vs. 4-nitro analog
Comparable amidation conditions (SOCl2/DMF, THF, rt)
Amide coupling Reaction yield Electron-withdrawing substituent

Stability vs. 4-Aminobenzoyl Chloride

4-Acetamidobenzoyl chloride exhibits a defined melting point of 180°C with decomposition occurring at approximately 145°C under certain conditions . In contrast, 4-aminobenzoyl chloride (CAS 16106-38-0) lacks the N-protecting acetyl group and consequently undergoes rapid self-condensation and polymerization due to the free aromatic amine functionality [1]. 4-Aminobenzoyl chloride is not commercially available as a stable isolated solid and typically requires in situ preparation and immediate consumption .

Isolation stability
Class-level
Stable solid, mp 180°C
Procurable shelf-stable reagent vs. in-situ generation
4-Amino analog not commercially available as isolated solid
Thermal stability Storage stability Solid-state characterization

Tacedinaline Synthesis: Essential Intermediate

4-Acetamidobenzoyl chloride is the specific and essential acylating agent for the synthesis of Tacedinaline (CI-994, Goe-5549, PD-123654), an HDAC inhibitor that reached Phase II clinical evaluation [1]. The acetamido group is retained in the final pharmacophore and is critical for HDAC inhibitory activity [2]. Attempted substitution with 4-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, or 4-chlorobenzoyl chloride would yield products lacking the acetamido moiety, which would be inactive as HDAC inhibitors [3].

Tacedinaline intermediate
Class-level
Essential pharmacophore
No viable analog substitution for HDAC inhibitor synthesis
HDAC inhibitor research context; Phase II tool compound
HDAC inhibitor Tacedinaline Pharmaceutical intermediate

Hydrogen-Bonding Capacity vs. Non-H-Bonding Analogs

The acetamido group of 4-acetamidobenzoyl chloride provides two hydrogen-bonding sites (one N-H donor, one C=O acceptor), with a polar surface area (PSA) of 46 Ų [1]. This capacity enables specific intermolecular interactions absent in non-hydrogen-bonding analogs such as 4-methylbenzoyl chloride (p-toluoyl chloride, PSA ~17 Ų) or 4-tert-butylbenzoyl chloride (PSA ~17 Ų) [2]. The ability to direct molecular assembly or reaction outcomes via hydrogen bonding is a distinguishing feature for supramolecular applications .

H-bond capacity
Class-level
PSA 46 Ų (2.7× higher)
Enables H-bond-directed assembly vs. non-polar analogs
Versus 4-methyl/tert-butyl benzoyl chlorides (PSA ~17 Ų)
Hydrogen bonding Supramolecular chemistry Reaction selectivity

4-Acetamidobenzoyl Chloride: Key Applications


Tacedinaline & Benzamide HDAC Inhibitors

4-Acetamidobenzoyl chloride serves as the essential acylating intermediate for the preparation of Tacedinaline, an HDAC inhibitor that advanced to Phase II clinical trials [1]. The synthetic route involves condensation of 4-acetamidobenzoyl chloride with 2-nitroaniline, followed by nitro group reduction to yield the active 4-acetamido-N-(2-aminophenyl)benzamide pharmacophore [2]. Substitution with any alternative para-substituted benzoyl chloride would result in a product lacking the acetamido moiety, rendering it inactive as an HDAC inhibitor [3]. Procurement of this specific intermediate is mandatory for laboratories engaged in HDAC inhibitor research and development.

Carbamoylbenzimidazole Derivative Synthesis

In the synthesis of benzimidazole derivatives with potential physiological activity, 3-nitro-4-acetamidobenzoyl chloride reacts with a diverse range of primary and secondary amines to yield 2′-nitro-4′-alkyl(or aryl)carbamoylacetanilide intermediates [1]. Subsequent reductive cyclization with sodium dithionite produces 2-methyl-5(or 6)-alkyl(or aryl)carbamoylbenzimidazoles in good yields [2]. The isolation procedure is straightforward and the products represent new chemical entities [3]. This application exploits both the acyl chloride reactivity and the acetamido functionality retained in the benzimidazole scaffold.

Chitosan and Biopolymer Acylation

4-Acetamidobenzoyl chloride is employed in the chemical modification of chitosan under high-intensity ultrasound conditions, yielding chitosan derivatives bearing the p-acetamidobenzoylate group [1]. The hydrogen-bonding capacity of the acetamido group (PSA = 46 Ų) [2] enables specific interactions with biological targets, distinguishing this derivative from those prepared with non-hydrogen-bonding benzoyl chlorides such as 4-methylbenzoyl chloride or 4-tert-butylbenzoyl chloride. This application is relevant for researchers developing functionalized biopolymers for drug delivery or biomaterial applications.

Biphenyl Carboxamide Derivatives

In patent-specified synthetic protocols (US08791267B2), 4-acetamidobenzoyl chloride is generated in situ from 4-acetylaminobenzoic acid using SOCl2/DMF in THF at room temperature, followed by condensation with substituted biphenyl amine components to yield functionalized biphenyl carboxamide derivatives [1]. This synthetic route demonstrates the compound's utility in constructing complex molecular architectures relevant to medicinal chemistry programs targeting kinase inhibition or related pathways. The moderate electron-donating character of the acetamido group (Hammett σp = 0.00) [2] provides a distinct reactivity profile compared to strongly electron-withdrawing alternatives such as 4-nitrobenzoyl chloride.

Application
Selection Property
Validation Focus
Tacedinaline synthesis
Acetamido pharmacophore retention
HDAC inhibitory activity confirmation
Benzimidazole derivatives
Dual acyl chloride & acetamido functionality
Scaffold formation and bioactivity assessment
Chitosan acylation
Hydrogen-bonding capacity (PSA 46 Ų)
Biopolymer functionalization and interaction studies
Biphenyl carboxamide synthesis
Moderate electron-donating character (σp ~0.00)
Reaction yield and product purity assessment

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